molecular formula C11H12Cl2N2O4S4 B4276445 N,N'-propane-1,2-diylbis(5-chlorothiophene-2-sulfonamide)

N,N'-propane-1,2-diylbis(5-chlorothiophene-2-sulfonamide)

Cat. No.: B4276445
M. Wt: 435.4 g/mol
InChI Key: GYNBNKKPOMXNPB-UHFFFAOYSA-N
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Description

N,N’-1,2-propanediylbis(5-chloro-2-thiophenesulfonamide) is a chemical compound characterized by its unique structure, which includes a propanediyl backbone linked to two 5-chloro-2-thiophenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-1,2-propanediylbis(5-chloro-2-thiophenesulfonamide) typically involves the reaction of 5-chloro-2-thiophenesulfonamide with 1,2-dibromopropane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfonamide groups displace the bromine atoms on the propane backbone.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: N,N’-1,2-propanediylbis(5-chloro-2-thiophenesulfonamide) can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide groups can be reduced to amines under appropriate conditions.

    Substitution: The chlorine atoms on the thiophene rings can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenesulfonamides.

Scientific Research Applications

N,N’-1,2-propanediylbis(5-chloro-2-thiophenesulfonamide) has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as enzyme inhibitors or antimicrobial agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N,N’-1,2-propanediylbis(5-chloro-2-thiophenesulfonamide) depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The sulfonamide groups can form hydrogen bonds with target proteins, while the thiophene rings may participate in π-π interactions or hydrophobic interactions.

Comparison with Similar Compounds

  • N,N’-1,2-Propanediylbis(4-chlorobenzamide)
  • N,N’-1,2-Propanediylbis(5-chloro-2-nitrobenzamide)
  • N,N’-1,2-Propanediylbis(5-chloro-2-methoxybenzamide)

Comparison: N,N’-1,2-propanediylbis(5-chloro-2-thiophenesulfonamide) is unique due to the presence of thiophene rings, which impart distinct electronic and steric properties compared to benzamide derivatives

Properties

IUPAC Name

5-chloro-N-[2-[(5-chlorothiophen-2-yl)sulfonylamino]propyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O4S4/c1-7(15-23(18,19)11-5-3-9(13)21-11)6-14-22(16,17)10-4-2-8(12)20-10/h2-5,7,14-15H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNBNKKPOMXNPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(S1)Cl)NS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O4S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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